In-Depth Technical Guide: The Biological Activity of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
In-Depth Technical Guide: The Biological Activity of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. Structurally analogous to the monoamine oxidase (MAO) inhibitor tranylcypromine, this molecule has been investigated for its anticancer and neuroprotective properties. The introduction of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activities of 1-(trifluoromethyl)cyclopropanamine hydrochloride, with a focus on its inhibitory effects on Lysine-Specific Demethylase 1 (LSD1) and MAOs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action.
Introduction
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative. The presence of the trifluoromethyl group is a key structural feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Given its structural similarity to tranylcypromine, a well-established clinical agent, research has logically focused on its potential as an inhibitor of enzymes targeted by tranylcypromine, namely LSD1 and MAOs.
Core Biological Activities
The primary biological activities of 1-(trifluoromethyl)cyclopropanamine hydrochloride and its close analogs revolve around the irreversible inhibition of two key flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).
Anticancer Activity: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting cell proliferation, survival, and differentiation blockade.[1][3]
1-(Trifluoromethyl)cyclopropanamine hydrochloride and related arylcyclopropylamines act as mechanism-based irreversible inhibitors of LSD1.[3][4] They form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its inactivation.[4] Inhibition of LSD1 by these compounds leads to an increase in histone methylation, which in turn reactivates tumor suppressor genes and induces differentiation and apoptosis in cancer cells.[5]
Neuroprotective and Neuromodulatory Activity: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to increased levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).[6]
Tranylcypromine, the parent compound of the class to which 1-(trifluoromethyl)cyclopropanamine hydrochloride belongs, is a non-selective MAOI.[] Fluorinated derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their MAO inhibitory activity. Studies on related compounds, such as trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine, have shown potent inhibition of MAO-A.[8] The neuroprotective effects of MAOIs are thought to stem from both the modulation of neurotransmitter levels and the reduction of oxidative stress that accompanies monoamine metabolism.[9]
Quantitative Data
The following tables summarize the available quantitative data for 1-(trifluoromethyl)cyclopropanamine derivatives and related compounds. It is important to note that specific IC50 and Ki values for the exact hydrochloride salt are not always available in the public domain and that activity can be highly dependent on the specific assay conditions and the stereochemistry of the compound.
Table 1: LSD1 Inhibition Data for Cyclopropylamine Derivatives
| Compound | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Tranylcypromine (TCP) | LSD1 | < 2 µM (IC50) | Biochemical assay | |
| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD1 | 0.094 µM (Ki) | Biochemical assay | [1][2] |
| Styrenylcyclopropane Derivative 34 | LSD1 | <4 nM (Biochemical IC50) | TR-FRET assay | [4] |
Table 2: MAO Inhibition Data for Fluorinated Cyclopropylamine Derivatives
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-A | Low micromolar | Recombinant human liver MAO-A | [8] |
| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-B | Low micromolar | Recombinant human liver MAO-B | [8] |
| Tranylcypromine (TCP) | MAO-A | - | Non-selective inhibitor | [] |
| Tranylcypromine (TCP) | MAO-B | - | Non-selective inhibitor | [] |
Table 3: Anticancer Activity of Cyclopropylamine Derivatives
| Compound | Cell Line | GI50 | Assay | Reference |
| Styrenylcyclopropane Derivative 34 | Kasumi-1 (AML) | 1 nM | Cell viability assay | [4] |
| Fluorinated cyclopropane derivatives | Various cancer cell lines | Lower than non-fluorinated counterparts | Cytotoxicity assay |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of 1-(trifluoromethyl)cyclopropanamine hydrochloride and its analogs.
LSD1 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro potency of a compound against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-biotinylated peptide substrate
-
FAD cofactor
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (1-(trifluoromethyl)cyclopropanamine hydrochloride)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme, FAD, and the test compound at various concentrations.
-
Initiate the demethylation reaction by adding the H3K4me2-biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing HRP and Amplex Red. The reaction of HRP with the hydrogen peroxide byproduct of the demethylation reaction converts Amplex Red to the fluorescent resorufin.
-
Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
MAO Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a 96-well plate, pre-incubate MAO-A or MAO-B with the test compound for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.
-
Initiate the reaction by adding the specific substrate.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a plate reader. For kynuramine, the product 4-hydroxyquinoline is fluorescent. For benzylamine, the benzaldehyde product can be measured by absorbance after derivatization.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML cell line like Kasumi-1)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by 1-(trifluoromethyl)cyclopropanamine hydrochloride and a typical experimental workflow for its evaluation.
Caption: LSD1 Inhibition Pathway.
Caption: Drug Discovery Workflow.
Conclusion
1-(Trifluoromethyl)cyclopropanamine hydrochloride represents a promising scaffold for the development of novel therapeutics targeting LSD1 and MAOs. Its structural modifications, particularly the inclusion of the trifluoromethyl group, offer the potential for enhanced potency and favorable pharmacokinetic properties. The primary mechanism of action involves the irreversible inhibition of these flavin-dependent enzymes, leading to anticancer effects through the reactivation of tumor suppressor genes and potential neuroprotective effects via modulation of neurotransmitter levels and reduction of oxidative stress. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in oncology and neurology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]
